molecular formula C9H9FO2S B7991440 S-3-Fluoro-4-methoxyphenylthioacetate

S-3-Fluoro-4-methoxyphenylthioacetate

Cat. No.: B7991440
M. Wt: 200.23 g/mol
InChI Key: VSRHOHRGDNRPLE-UHFFFAOYSA-N
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Description

S-3-Fluoro-4-methoxyphenylthioacetate is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a thioacetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Fluoro-4-methoxyphenylthioacetate typically involves the reaction of 3-fluoro-4-methoxyphenol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioester bond. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-3-Fluoro-4-methoxyphenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-3-Fluoro-4-methoxyphenylthioacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-3-Fluoro-4-methoxyphenylthioacetate involves its interaction with specific molecular targets. The thioacetate group can undergo hydrolysis to release thiol, which can then interact with various enzymes or proteins. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to molecular targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylacetic acid
  • 3-Fluoro-4-methoxyphenol
  • 4-Methoxyphenylthioacetate

Uniqueness

S-3-Fluoro-4-methoxyphenylthioacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the thioacetate group provides a versatile handle for further chemical modifications.

Properties

IUPAC Name

S-(3-fluoro-4-methoxyphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRHOHRGDNRPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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